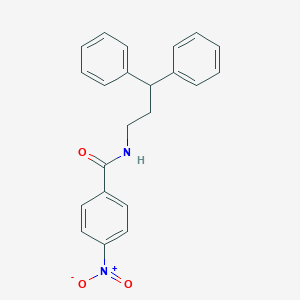

N-(3,3-diphenylpropyl)-4-nitrobenzamide

Description

N-(3,3-Diphenylpropyl)-4-nitrobenzamide is a nitro-substituted aromatic amide characterized by a lipophilic 3,3-diphenylpropyl chain attached to the amide nitrogen and a 4-nitrobenzoyl group. The compound’s structure combines the electron-withdrawing nitro group with the sterically bulky diphenylpropyl moiety, influencing its physicochemical and pharmacological properties. Its synthesis typically involves condensation of 3,3-diphenylpropylamine with 4-nitrobenzoyl chloride under amide-forming conditions, as inferred from analogous synthetic routes in the evidence (e.g., synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide ).

Properties

Molecular Formula |

C22H20N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-4-nitrobenzamide |

InChI |

InChI=1S/C22H20N2O3/c25-22(19-11-13-20(14-12-19)24(26)27)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,23,25) |

InChI Key |

DJYGPKAXMBMPCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Lipophilicity: The diphenylpropyl group in the target compound confers higher logP values compared to chlorophenethyl or diethylamino-propyl analogs, impacting bioavailability .

- Synthetic Accessibility: Chlorophenethyl and diethylamino derivatives are synthesized via direct amidation, whereas bulkier diphenylpropyl analogs may require optimized conditions (e.g., reflux with NaI in acetonitrile) .

- Bioactivity : The nitro group’s position (benzamide vs. acetamide) influences reactivity. For example, reduction of 4-nitrobenzamide derivatives yields bioactive amines, while acetamide-linked nitro groups (e.g., compound 40007 in ) may exhibit different metabolic pathways .

Physicochemical Properties

Table 2: Inferred Physicochemical Comparisons

| Property | This compound | N-(3-Chlorophenethyl)-4-nitrobenzamide | N-[3-(Diethylamino)propyl]-3-methyl-4-nitrobenzamide |

|---|---|---|---|

| Molecular Weight | ~392 g/mol | ~318 g/mol | ~347 g/mol |

| logP (Predicted) | ~5.8 (highly lipophilic) | ~4.2 | ~3.5 (amine enhances solubility) |

| Solubility | Low in water | Moderate in DMSO | High in acidic buffers |

| Stability | Stable under inert conditions | Sensitive to light | Stable due to electron-donating methyl group |

Key Insights:

- Solubility: The tertiary amine in diethylamino-propyl derivatives improves aqueous solubility via protonation, whereas diphenylpropyl analogs require formulation with solubilizing agents .

- Stability : Nitro groups are generally stable but may degrade under reducing conditions. The electron-donating methyl group in 3-methyl-4-nitrobenzamide derivatives could stabilize the nitro moiety compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.